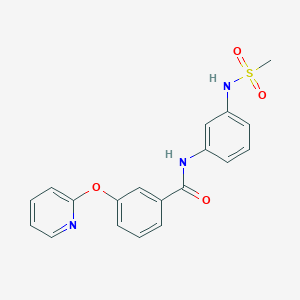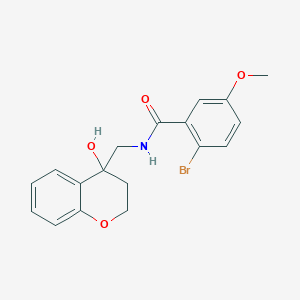![molecular formula C15H24N4O2 B2877781 1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097889-41-1](/img/structure/B2877781.png)
1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms, while the oxane ring might be opened under acidic or basic conditions. The urea moiety could potentially participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the polar urea moiety might increase its solubility in water, while the cyclohexyl group might increase its lipophilicity .Applications De Recherche Scientifique
Multicomponent Synthesis Using Urea
Urea serves as an eco-friendly organo-catalyst in the one-pot synthesis of diverse, pharmaceutically relevant functionalized compounds. This includes the synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, which are achieved through a cost-effective and environmentally benign process (Brahmachari & Banerjee, 2014).
Synthesis of Pyrazole Ureas
Research on pyrazole ureas has shown the synthesis of compounds with potential inhibitory activity against human enzymes. For example, 1,3-disubstituted ureas containing pyrazole and adamantane fragments have been synthesized and evaluated for their biological activity, revealing significant potential in medicinal chemistry (D'yachenko et al., 2019).
Catalytic Applications
Pyrazole-based complexes have been developed as catalysts for chemical reactions, such as the oxidation of cyclohexane under mild conditions. These complexes demonstrate the utility of pyrazole-containing compounds in facilitating efficient and eco-friendly chemical processes (Silva et al., 2013).
Hydrogel Formation
Urea derivatives have been explored for their ability to form hydrogels, which can be tuned by varying the anionic components. This research highlights the potential of urea compounds in developing materials with specific physical properties, useful in applications ranging from biomedicine to materials science (Lloyd & Steed, 2011).
Coordination and Conversion at Metal Complexes
Studies on dinuclear complexes featuring urea have explored the coordination and conversion processes relevant to the active sites of enzymes like urease. This research provides insights into the design of bioinspired catalysts and the understanding of metal-urea interactions in biological systems (Konrad et al., 1999).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea” are currently unknown. These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(18-13-6-10-21-11-7-13)17-12-2-4-14(5-3-12)19-9-1-8-16-19/h1,8-9,12-14H,2-7,10-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQBEMRNIUDORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2CCOCC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2877699.png)
![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)



![1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2877706.png)
![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)

![(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2877710.png)
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2877714.png)
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)
![N-(2,4-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2877720.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2877721.png)